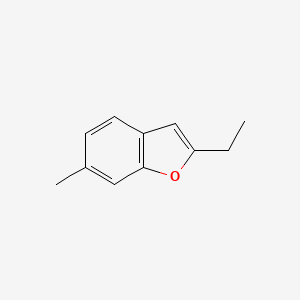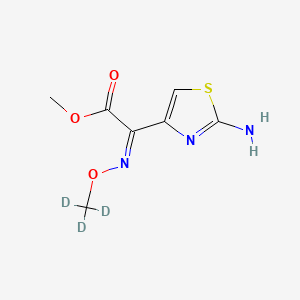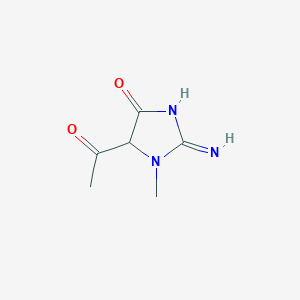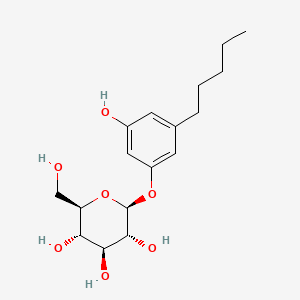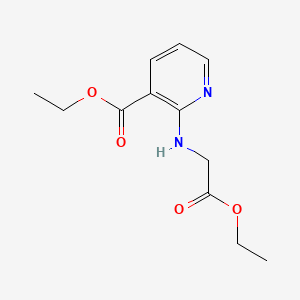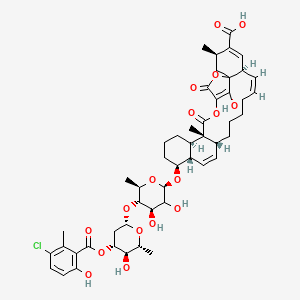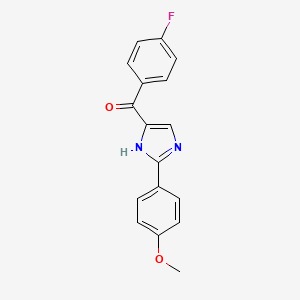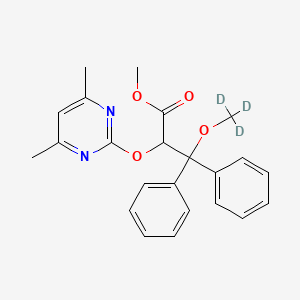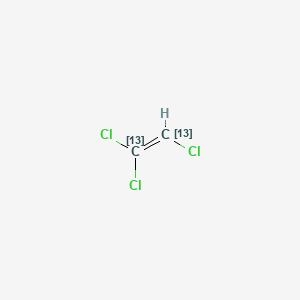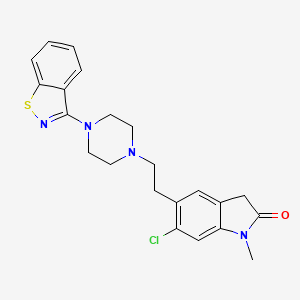![molecular formula C12H13BrO3 B590320 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-on CAS No. 146721-06-4](/img/structure/B590320.png)
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-on
Übersicht
Beschreibung
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one is a chemical compound with the molecular formula C12H14O3 . It is also known by other names such as 1-(1,3-Benzodioxol-5-yl)-1-pentanone, 1-(1,3-benzodioxol-5-yl)pentan-1-one, and 3,4-Methylenedioxyphenyl Butyl Ketone .
Molecular Structure Analysis
The molecular structure of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one includes 15 heavy atoms . The InChI representation of the molecule isInChI=1S/C12H14O3/c1-2-3-4-10(13)9-5-6-11-12(7-9)15-8-14-11/h5-7H,2-4,8H2,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one are not available, related compounds have been studied. For example, the bioreduction of 1-(benzo[d][1,3]dioxol-5-yl)ethanone for the production of enantiomerically pure (S)-1-(1,3-benzodioxal-5-yl)ethanol was investigated using freeze-dried whole-cell of Lactobacillus fermentum P1 .Physical and Chemical Properties Analysis
The molecular weight of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one is 206.24 g/mol . It has a computed XLogP3 value of 2.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
Eine Reihe von 1-Benzo[1,3]dioxol-5-yl-Indolen mit 3-N-fusionierten Heteroaryl-Einheiten wurde basierend auf Literaturberichten über die Aktivität von Indolen gegen verschiedene Krebszelllinien entwickelt . Diese Verbindungen wurden über eine Pd-katalysierte C-N-Kreuzkupplung synthetisiert und auf ihre Antikrebsaktivität gegen Prostata (LNCaP), Pankreas (MIA PaCa-2) und akute lymphatische Leukämie (CCRF-CEM) Krebszelllinien untersucht .
Experimentelle Vorgehensweise und Ergebnisse: Die detaillierte Struktur-Aktivitäts-Beziehungsstudie führte zur Identifizierung von 3-N-Benzo[1,2,5]oxadiazol 17 und 3-N-2-Methylchinolin 20, deren IC50-Werte zwischen 328 und 644 nM gegenüber CCRF-CEM und MIA PaCa-2 lagen . Weitere mechanistische Studien ergaben, dass 20 einen Zellzyklusarrest in der S-Phase verursachte und Apoptose in CCRF-CEM-Krebszellen induzierte .
Diese 1-Benzo[1,3]dioxol-5-yl-3-N-fusionierten Heteroaryl-Indole können als Vorlage für eine weitere Optimierung dienen, um aktivere Analoga zu erhalten und ein umfassendes Verständnis der Struktur-Aktivitäts-Beziehungen von Indol-Antikrebsmolekülen zu entwickeln .
Zukünftige Richtungen
While specific future directions for 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one are not available, related compounds have shown promising results in anticancer studies . These compounds could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Wirkmechanismus
Target of Action
The compound “1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one” has been found to target microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents . In addition, this compound has been reported to act as an agonist for the auxin receptor TIR1 (Transport Inhibitor Response 1), promoting root growth in plants .
Mode of Action
This compound interacts with its targets, causing changes in their function. For instance, it has been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . As an auxin receptor agonist, it enhances root-related signaling responses in plants .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and growth. In cancer cells, it modulates microtubule assembly, leading to mitotic blockade and cell apoptosis . In plants, it enhances auxin response reporter’s transcriptional activity, down-regulating the expression of root growth-inhibiting genes .
Result of Action
The compound’s action results in significant cellular and molecular effects. In cancer cells, it causes cell cycle arrest and induces apoptosis . In plants, it promotes root growth by enhancing auxin signaling .
Action Environment
The environment can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and agitation speed can affect the compound’s activity . .
Biochemische Analyse
Biochemical Properties
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, this compound may form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death . It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one in laboratory settings are important factors that influence its long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of by-products that could have different biological activities . In in vitro and in vivo studies, the temporal effects of this compound have been observed, with changes in cellular responses noted over extended periods of exposure .
Dosage Effects in Animal Models
The effects of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological functions . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . These interactions are essential for understanding how this compound affects overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these processes is important for elucidating the compound’s overall biological effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of the compound can influence its interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-bromopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-2-3-9(13)12(14)8-4-5-10-11(6-8)16-7-15-10/h4-6,9H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBSUOHBUXPEHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747089 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-bromopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146721-06-4 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-bromopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


